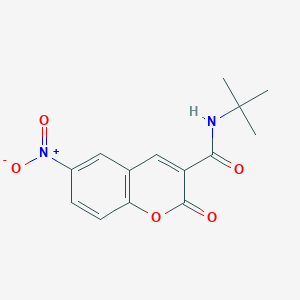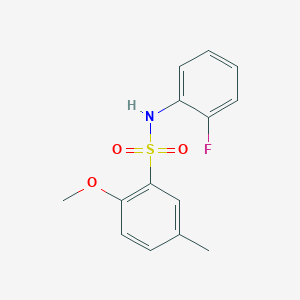
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research due to its diverse applications. BCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.87 g/mol.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This, in turn, results in the overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to have both biochemical and physiological effects. In plants, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide inhibits the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the disruption of photosynthesis and the eventual death of the plant. In insects, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts the nervous system by inhibiting acetylcholinesterase, leading to paralysis and death. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been found to have antifungal activity by inhibiting the growth of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a relatively cheap and easily synthesized compound that has a wide range of applications. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a long shelf life and is stable under normal laboratory conditions. However, there are also limitations to the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is highly toxic and must be handled with care. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
For the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in scientific research include the development of new insecticides and herbicides and the synthesis of novel compounds with potential biological activity.
Méthodes De Synthèse
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-chloro-2-methylphenol. The synthesis involves the protection of the hydroxyl group, followed by the introduction of the benzyl and tert-butyl groups to the nitrogen atom. The final step involves the deprotection of the hydroxyl group to yield the desired product. The synthesis of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in various scientific research applications, including as an herbicide, insecticide, and fungicide. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to inhibit the growth of several plant species, making it a potential herbicide. It has also been used as an insecticide and fungicide due to its ability to disrupt the nervous system of insects and fungi. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in medicinal chemistry as a building block for the synthesis of novel compounds with potential biological activity.
Propriétés
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-15-12-17(21)10-11-18(15)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWDFKDPTUTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)
![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)


![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)